N-苄基-2-((4-甲基嘧啶-2-基)氧基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

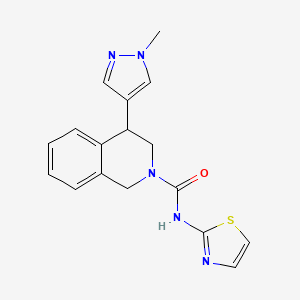

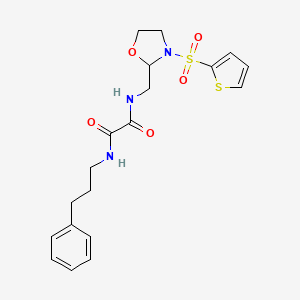

“N-benzyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide” is a chemical compound that belongs to the class of organic compounds known as pyrimidines and derivatives . Pyrimidines are aromatic heterocyclic compounds that contain a pyrimidine moiety, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound has been employed in the design of privileged structures in medicinal chemistry .

Synthesis Analysis

The synthesis of “N-benzyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide” and similar compounds involves the design and preparation of novel heterocyclic compounds with potential biological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .Molecular Structure Analysis

The molecular structure of “N-benzyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide” and similar compounds has been determined by single-crystal X-ray analysis . The N-substituent at the imidazole moiety slightly affects the interplanar angle between the 4-hexyloxyphenyl ring and the benzimidazole system .Chemical Reactions Analysis

The chemical reactions involving “N-benzyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide” and similar compounds have been studied. For instance, the parent 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide was reacted with appropriate benzene sulfonyl chlorides and aryl halides to obtain new N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazides .科学研究应用

合成和工艺研究

N-苄基-2-((4-甲基嘧啶-2-基)氧基)乙酰胺参与抗癌药物重要中间体的合成。一个值得注意的例子包括 4,6-二氯-2-甲基嘧啶的合成,它是抗癌药物达沙替尼的关键中间体。合成过程涉及乙酰胺盐酸盐和二甲基丙二酸酯,在优化条件下进行环化和氯化,并使用五氯化磷。该合成途径突出了该化合物在开发治疗危重健康状况方面的作用 (郭雷明,2012)。

氧化反应和催化

该化合物在催化氧化反应中扮演着重要角色,特别是在将醇和醛转化为羧酸方面。一种以 4-乙酰氨基-2,2,6,6-四甲基哌啶-1-氧基 (ACT) 为介体的电催化方法展示了该化合物在传统氧化工艺的绿色替代品中的作用。该方法展示了其在药物合成中的潜力,包括大规模合成用于治疗癫痫的药物利维拉西坦的前体 (M. Rafiee 等,2018)。

缓蚀

在材料科学领域,N-苄基-2-((4-甲基嘧啶-2-基)氧基)乙酰胺的衍生物显示出作为缓蚀剂的有希望的应用。该应用对于在恶劣的化学环境中保护金属至关重要,突出了该化合物除了用于制药之外在工业应用中的多功能性。研究表明相关的乙酰胺衍生物在抑制腐蚀方面是有效的,强调了 N-苄基-2-((4-甲基嘧啶-2-基)氧基)乙酰胺在该领域的潜力 (A. Yıldırım & M. Cetin,2008)。

抗炎和抗菌活性

使用柠檬酸作为合成子,对稠合噻吩部分的杂环化合物进行的研究发现了抗炎和抗菌活性。这些研究表明,与 N-苄基-2-((4-甲基嘧啶-2-基)氧基)乙酰胺相关的化合物具有更广泛的治疗潜力,为针对炎症和微生物感染的新药开发提供了途径 (A. Amr, N. M. Sabry, & Mohamed M. Abdulla, 2007)。

未来方向

The future directions for the study of “N-benzyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . For instance, the anti-fibrotic activities of similar compounds were evaluated, indicating that they might be developed into novel anti-fibrotic drugs .

作用机制

Target of Action

N-benzyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide, also known as Tirbanibulin , primarily targets the microtubules and Src kinase signaling pathway . Microtubules are a component of the cell’s cytoskeleton and are involved in maintaining cell shape, enabling cell motility, and most importantly, in cell division. Src kinase is a type of protein kinase that plays a key role in regulating cellular processes such as proliferation, differentiation, survival, and migration.

Mode of Action

Tirbanibulin functions as a mitotic inhibitor by inhibiting tubulin polymerization and Src kinase signaling . It binds to the colchicine binding site of β-tubulin and inhibits microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis . By inhibiting the Src kinase signaling pathway, it also affects various cellular processes that are crucial for tumor growth and metastasis .

Biochemical Pathways

The compound’s action on microtubules and Src kinase signaling leads to the upregulation of p53 , a protein that regulates the cell cycle and acts as a tumor suppressor . It also triggers apoptosis via caspase-3 stimulation and poly (ADP-ribose) polymerase cleavage . These biochemical changes result in the inhibition of cell proliferation and induction of cell death, thereby preventing the growth and spread of cancer cells .

Result of Action

The molecular and cellular effects of Tirbanibulin’s action include cell cycle arrest at the G2/M phase , upregulation of p53 , and induction of apoptosis . These effects lead to the inhibition of cell proliferation and induction of cell death, thereby preventing the growth and spread of cancer cells .

属性

IUPAC Name |

N-benzyl-2-(4-methylpyrimidin-2-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-11-7-8-15-14(17-11)19-10-13(18)16-9-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFVMHWBMYKEHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OCC(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-5-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2922684.png)

![3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2922687.png)

![N-(4-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2922691.png)

![N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2922694.png)

![7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2922696.png)

![4-[bis(2-chloroethyl)sulfamoyl]benzoic Acid](/img/structure/B2922697.png)

![8-cyclopentyl-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922702.png)

![3-(3,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2922703.png)